The synthesis of alpha-bromo-2-chlorophenylacetic acid can be achieved through various methods, primarily involving halogenation reactions and subsequent modifications.
The molecular structure of alpha-bromo-2-chlorophenylacetic acid can be represented as follows:
C1=CC=C(C(=C1)C(C(=O)O)Br)Cl
Alpha-bromo-2-chlorophenylacetic acid participates in several chemical reactions:
Alpha-bromo-2-chlorophenylacetic acid exhibits biological activity through its interactions with various biological targets:
Alpha-bromo-2-chlorophenylacetic acid should be handled with care due to its potential toxicity and reactivity. Proper safety protocols should be followed in laboratory settings.
Alpha-bromo-2-chlorophenylacetic acid finds applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2